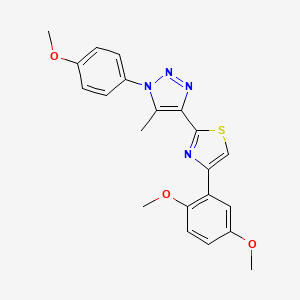
4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (CAS Number: 1207031-88-6) is a synthetic organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O3S with a molecular weight of approximately 408.5 g/mol. The presence of the thiazole and triazole rings contributes to its biological activity by facilitating interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.5 g/mol |
| Key Functional Groups | Thiazole, Triazole |
| SMILES Representation | COc1ccc(-n2nnc(-c3nc(-c4cc(OC)ccc4OC)cs3)c2C)cc1 |
Anticancer Activity
Research highlights the anticancer potential of compounds containing triazole moieties. A study demonstrated that derivatives with the triazole ring showed enhanced potency against various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte cells). The compound's IC50 values indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The thiazole ring in the compound has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. For instance, derivatives of thiazole have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .
The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors involved in disease processes. The triazole moiety can mimic natural substrates, thereby inhibiting target enzymes such as kinases and proteases, which are crucial in cancer progression and microbial resistance .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that a related triazole compound exhibited an IC50 value of 9.6 μM against endothelial cells, indicating its potential for targeting tumor angiogenesis .
- Antimicrobial Activity : A derivative was tested against various microbial strains, showing significant inhibition at concentrations as low as 10 μg/mL, which supports its use in developing new antimicrobial agents .
Research Findings
Recent studies have focused on optimizing the structure of thiazole-triazole compounds to enhance their biological activity:
- Bioisosterism : The replacement of traditional functional groups with triazoles has been shown to improve stability and potency in biological assays .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings significantly affect the compound's efficacy and selectivity against different targets .
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-20(23-24-25(13)14-5-7-15(26-2)8-6-14)21-22-18(12-29-21)17-11-16(27-3)9-10-19(17)28-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQCZMOPBHOLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














